molecular formula C7H14ClNO3 B1504520 Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride CAS No. 337464-25-2

Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride

Cat. No.: B1504520
CAS No.: 337464-25-2
M. Wt: 195.64 g/mol
InChI Key: ZZQYALUPYHIFSA-UHFFFAOYSA-N
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Description

Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride (CAS No. 337464-25-2) is a piperidine derivative with a hydroxyl group at the 4-position and a methyl ester at the 2-position, forming a hydrochloride salt. Its molecular formula is C₇H₁₄ClNO₃, with a molecular weight of 195.64 g/mol and a purity of ≥97% . It requires storage under inert conditions (2–8°C) to maintain stability .

Key properties include:

  • Hazard statements: H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation).
  • Precautionary measures: Avoid inhalation (P261), use protective equipment (P280), and store in a cool, dry environment .

Properties

IUPAC Name

methyl 4-hydroxypiperidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-11-7(10)6-4-5(9)2-3-8-6;/h5-6,8-9H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQYALUPYHIFSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CCN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697644
Record name Methyl 4-hydroxypiperidine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337464-25-2
Record name Methyl 4-hydroxypiperidine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C8_{8}H14_{14}ClN1_{1}O3_{3} and a molecular weight of approximately 195.65 g/mol. Its structure features a piperidine ring with a hydroxyl group at the 4-position and a carboxylate ester at the 2-position, which contribute to its unique reactivity and biological properties .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Macrocyclization Inhibition : The compound acts as a macrocyclization inhibitor, preventing the formation of macrocyclic compounds from linear precursors. This property is particularly valuable in drug design, as macrocyclic compounds often possess enhanced biological properties .
  • Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective effects, making it a candidate for further investigation in treating neurodegenerative diseases .
  • Enzyme Interaction : The compound is utilized in studies concerning enzyme mechanisms and protein interactions, indicating its role as a ligand that can modulate enzyme activity .

The mechanism of action involves interactions with specific molecular targets. The hydroxyl group and piperidine ring are crucial for its reactivity and binding affinity, allowing it to act on various enzymes or receptors relevant to neurological functions .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameCAS NumberKey Features
Methyl pipecolate175671-44-0Similar piperidine structure; used in organic synthesis
D-Norleucine methyl ester hydrochloride175671-43-9Contains an amino acid structure; relevant in peptide synthesis
4-Hydroxy-L-proline147-94-4Hydroxylated proline derivative; involved in collagen biosynthesis

This compound is distinguished by its specific stereochemistry (2S,4R configuration), which enhances its biological activity compared to other similar compounds that may lack this functionality .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Neuroprotection Study : A study demonstrated that this compound protected neuronal cells from oxidative stress-induced damage at sub-micromolar concentrations without significant cytotoxicity, suggesting its potential as an anti-neurodegenerative agent .
  • Enzyme Interaction Studies : Research has indicated that this compound interacts with specific receptors and enzymes relevant to neurological functions, although further investigation is needed to elucidate these interactions fully .

Scientific Research Applications

Synthetic Routes

  • Esterification : The primary method involves the reaction of 4-hydroxypiperidine-2-carboxylic acid with methanol.
  • Oxidation and Reduction : MHP can undergo various reactions, including oxidation to form ketones or aldehydes and reduction to yield different piperidine derivatives.

Scientific Research Applications

MHP is utilized across several domains:

Chemistry

  • Intermediate in Organic Synthesis : MHP serves as a key intermediate in the synthesis of complex organic molecules, facilitating the development of new chemical entities.

Biology

  • Enzyme Mechanisms : The compound is employed in studies investigating enzyme mechanisms and protein interactions, particularly in neurotransmission pathways.
  • Neuroprotective Studies : MHP has shown potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's.

Medicine

  • Pharmaceutical Development : MHP acts as a precursor for various pharmaceuticals targeting neurological disorders. Its ability to modulate neurotransmitter activity is particularly noteworthy.
  • Cancer Research : Preliminary studies suggest that MHP derivatives may exhibit anticancer properties, with potential applications in treating neuroblastoma and breast cancer .

Industry

  • Agrochemicals : The compound is also explored for its role in producing agrochemicals, enhancing agricultural productivity through its chemical properties.

Research highlights several biological activities associated with MHP:

  • Neuroprotection : Studies indicate that MHP can reduce oxidative stress in neuronal cells, enhancing cell viability under stress conditions.
  • Enzyme Inhibition : MHP acts as an inhibitor for certain enzymes, impacting pathways related to neurotransmission.

Neuroprotective Effects

  • A study demonstrated that MHP significantly reduced oxidative stress markers in neuronal cultures, suggesting its utility in neurodegenerative disease models.
  • In vitro assays indicated that MHP enhanced neuronal survival rates when exposed to oxidative stressors.

Enzyme Interaction Studies

Research has focused on MHP's role as an inhibitor of specific enzymes involved in neurotransmitter metabolism. These studies provide insights into its potential as a therapeutic agent for neurological disorders.

Comparison with Similar Compounds

Stereoisomers and Enantiomers

Several isomers of methyl 4-hydroxypiperidine-2-carboxylate hydrochloride exist, differing in stereochemistry:

Compound Name CAS No. Similarity Score Molecular Formula Key Differences
(2R,4S)-Methyl 4-hydroxypiperidine-2-carboxylate HCl 175671-43-9 1.00 C₇H₁₄ClNO₃ Enantiomeric configuration
(2S,4R)-Methyl 4-hydroxypiperidine-2-carboxylate HCl 133192-44-6 1.00 C₇H₁₄ClNO₃ Mirror-image isomer
cis-Methyl 4-hydroxypiperidine-2-carboxylate 1103929-18-5 0.98 C₇H₁₃NO₃ Non-charged; lacks HCl salt
(2R,4R)-Methyl 4-hydroxypiperidine-2-carboxylate HCl 1104460-09-4 0.98 C₇H₁₄ClNO₃ Diastereomer; altered hydroxyl orientation

Key Findings :

  • Enantiomers (e.g., 2R,4S vs.
  • The cis isomer (similarity score 0.98) lacks the hydrochloride salt, reducing water solubility compared to the target compound .

Functional Group Variants

Compound Name CAS No. Molecular Formula Key Differences Applications
Methyl 4-chloropyridine-2-carboxylate HCl 176977-85-8 C₇H₇Cl₂NO₂ Chlorine substituent; aromatic ring Pharmaceutical intermediate
4-(Diphenylmethoxy)piperidine HCl 65214-86-0 C₁₈H₂₂ClNO Bulky diphenylmethoxy group Neuropharmacology studies
Yohimbine hydrochloride 146-48-5 C₂₁H₂₇ClN₂O₃ Complex yohimban skeleton Alpha-2 adrenergic antagonist

Key Findings :

  • Methyl 4-chloropyridine-2-carboxylate HCl replaces the hydroxyl group with chlorine, increasing lipophilicity and altering metabolic stability .
  • 4-(Diphenylmethoxy)piperidine HCl has a larger molecular weight (303.83 g/mol) and enhanced CNS penetration due to its hydrophobic substituents .
  • Yohimbine HCl shares the hydrochloride salt but features a polycyclic structure, enabling distinct biological activity .

Key Findings :

  • The hydrochloride salt in the target compound improves solubility compared to non-ionic analogs like the cis isomer .
  • 4-(Diphenylmethoxy)piperidine HCl poses delayed toxicity risks, necessitating stricter handling protocols .

Preparation Methods

Hydrolysis and Esterification Route Starting from 4-Methyl-2-Cyanopiperidine

This method involves a multi-step process starting from 4-methyl-2-cyanopiperidine, which undergoes hydrolysis, esterification, and resolution to yield the target compound.

Steps:

  • Step 1: Hydrolysis
    4-methyl-2-cyanopiperidine is refluxed with hydrochloric acid to hydrolyze the nitrile group, producing 4-methyl-2-piperidinecarboxylic acid hydrochloride.

  • Step 2: Esterification
    The acid hydrochloride is esterified with absolute ethanol in the presence of thionyl chloride under reflux to obtain 4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride.

  • Step 3: Purification and Isomer Separation
    The reaction mixture is treated with a mixed solvent of methyl tert-butyl ether and ethanol, which facilitates the crystallization and removal of the cis-isomer as a solid. The mother liquor containing the trans-isomer (desired stereochemistry) is collected.

  • Step 4: Resolution
    The trans-4-methyl-2-ethyl piperidinecarboxylate is resolved using L-tartaric acid, enabling the isolation of the (2R,4R)-4-methylpiperidine-2-ethyl formate, which is closely related to methyl 4-hydroxypiperidine-2-carboxylate hydrochloride in structure and chirality.

Advantages:

  • Controlled reaction conditions
  • Low cost and simple operation
  • Suitable for large-scale production
  • Avoids expensive chiral catalysts and hazardous hydrogenation steps

Oxidation-Reduction Method Using 4-Picoline-2-Carboxylic Acid Ethyl Ester

This method focuses on the preparation of 4-methylpiperidine-2-carboxylate hydrochloride via catalytic oxidation and subsequent reduction.

Steps:

  • Step 1: Catalytic Oxidation
    4-picoline-2-carboxylic acid ethyl ester is oxidized in the presence of phosphomolybdic acid catalyst and hydrogen peroxide. The reaction is conducted in a solvent such as methanol or ethanol, at temperatures ranging from 0 to 80 °C over 4-8 hours, producing 4-picoline-2-carboxylic acid ethyl ester oxynitride.

  • Step 2: pH Adjustment and Extraction
    After completion, the reaction mixture is neutralized to alkaline pH, extracted with dichloromethane, concentrated, and recrystallized from petroleum ether/ethyl acetate to purify the intermediate oxynitride.

  • Step 3: Reduction
    The oxynitride intermediate is reduced to yield 4-methylpiperidine-2-carboxylate hydrochloride.

Advantages:

  • Simple operation with moderate reaction conditions
  • High catalytic efficiency due to phosphomolybdic acid
  • Reduced usage of oxidizing agents
  • High product yield and purity
  • Environmentally friendly with reduced pollution
  • Amenable to industrial scale-up

Synthesis via N-Boc-4-Hydroxypiperidine Intermediate

This method involves the synthesis of a protected intermediate, N-boc-4-hydroxypiperidine, which can be further transformed into this compound.

Steps:

  • Step 1: Preparation of 4-Piperidone
    4-piperidone hydrochloride hydrate is dissolved in distilled water and treated with liquid ammonia to alkalinity. The mixture is extracted with toluene, dried over anhydrous magnesium sulfate, and filtered to obtain 4-piperidone.

  • Step 2: Reduction to 4-Hydroxypiperidine
    4-piperidone is dissolved in methanol, sodium borohydride is added, and the mixture is refluxed. After concentration, the mixture is acidified with dilute hydrochloric acid, extracted with dichloromethane, dried, filtered, and concentrated.

  • Step 3: Protection with Boc Group
    The resulting 4-hydroxypiperidine is reacted with di-tert-butyl dicarbonate in the presence of potassium carbonate under reflux. The product is purified by crystallization from petroleum ether to yield N-boc-4-hydroxypiperidine.

Advantages:

  • Uses readily available starting materials
  • High reaction yield and selectivity
  • Simple operation and purification
  • Product has high purity and stability suitable for pharmaceutical intermediates

Reference: CN104628625A patent describes this method, emphasizing its industrial feasibility and product quality.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Advantages Challenges/Notes
Hydrolysis & Esterification 4-methyl-2-cyanopiperidine HCl, ethanol, thionyl chloride, L-tartaric acid Reflux, mixed solvent crystallization Low cost, scalable, safe Requires isomer separation
Catalytic Oxidation-Reduction 4-picoline-2-carboxylic acid ethyl ester Phosphomolybdic acid, H2O2, reducing agent 0-80 °C, 4-8 h, solvent extraction High yield, environmentally friendly Requires careful pH control
N-Boc Protection Route 4-piperidone hydrochloride hydrate Sodium borohydride, di-tert-butyl dicarbonate Reflux, extraction, crystallization High purity, stable intermediate Multi-step, protection/deprotection

Detailed Research Findings and Notes

  • The hydrolysis and esterification route is widely favored for industrial production due to its simplicity and cost-effectiveness. The use of L-tartaric acid for resolution ensures high stereochemical purity of the final product, which is crucial for pharmaceutical applications.

  • The catalytic oxidation method enhances the efficiency of the oxidation step by employing phosphomolybdic acid, which activates hydrogen peroxide, reducing the amount of oxidant needed and improving safety and environmental impact. This method also allows for easier purification steps and higher yields.

  • The N-boc-4-hydroxypiperidine synthesis provides a protected intermediate that can be used in further synthetic transformations. The method uses common reagents and mild conditions, producing a stable intermediate suitable for subsequent steps in drug synthesis.

  • Safety considerations include avoiding hazardous hydrogenation steps (as in some prior art using palladium-carbon catalysts) and controlling reaction pH and temperature to prevent side reactions and degradation.

  • Purification techniques such as solvent crystallization and extraction are critical in all methods to achieve the desired stereochemistry and purity.

Q & A

Q. How does the steric and electronic profile of this compound compare to its non-hydroxylated analogs in enzyme inhibition assays?

  • Answer: Perform molecular docking (e.g., AutoDock Vina) to analyze binding modes with target enzymes. The hydroxyl group increases hydrogen bonding potential but may introduce steric clashes in hydrophobic active sites. Validate with IC50_{50} shift assays under varied pH conditions to probe ionization effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride
Reactant of Route 2
Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride

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